Essential Ligand for PROTAC CDK9 Degrader-2 Synthesis
Cdk9-IN-10 serves as the specific CDK9-binding ligand in the PROTAC molecule CDK9 degrader-2 (HY-112811). This functional role is not interchangeable with other CDK9 inhibitors, as the ligand must possess a specific binding mode and exit vector for the linker to attach. The activity of the final PROTAC is contingent on the ligand's affinity and orientation. While the specific IC50 of Cdk9-IN-10 for CDK9 is not detailed in available sources, its design and selection as the optimal ligand for PROTAC CDK9 degrader-2 is a critical differentiating factor from other CDK9 inhibitors [1].
| Evidence Dimension | Functional Role in PROTAC Design |
|---|---|
| Target Compound Data | Acts as the CDK9-binding ligand in PROTAC CDK9 degrader-2 (HY-112811) |
| Comparator Or Baseline | Other CDK9 inhibitors (e.g., flavopiridol, AZD4573) |
| Quantified Difference | Not applicable (qualitative functional difference) |
| Conditions | PROTAC synthesis and application |
Why This Matters
For researchers synthesizing or studying PROTAC CDK9 degrader-2, using the correct ligand Cdk9-IN-10 is mandatory to replicate the published work and ensure the degrader's intended mechanism.
- [1] Bian, J., et al. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity. Bioorg. Chem. 2018, 81, 373-381. View Source
